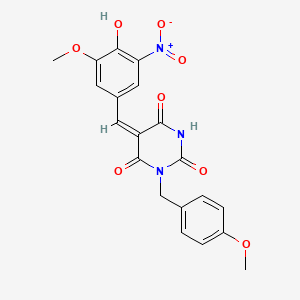![molecular formula C22H22N2O3 B5324757 N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-3,5-dimethylbenzamide](/img/structure/B5324757.png)
N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-3,5-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-3,5-dimethylbenzamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. The compound is also known as ML167 and has been extensively studied for its therapeutic applications in various diseases.
Mécanisme D'action
The mechanism of action of N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-3,5-dimethylbenzamide involves the inhibition of specific enzymes and proteins that are involved in the progression of various diseases. The compound has been shown to inhibit the activity of certain kinases, which play a crucial role in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. The compound has been shown to induce cell death in cancer cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-3,5-dimethylbenzamide is its specificity for certain enzymes and proteins, which makes it a useful tool for studying the mechanisms of various diseases. However, the compound also has some limitations, such as its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-3,5-dimethylbenzamide. One area of focus is the development of more potent analogs of the compound that can be used as potential therapeutic agents. Another area of research is the study of the compound's effects on other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, further research is needed to understand the long-term effects of the compound and its potential toxicity.
In conclusion, this compound is a promising compound with potential therapeutic applications in various diseases. Its specificity for certain enzymes and proteins makes it a useful tool for studying disease mechanisms, and further research is needed to explore its full potential.
Méthodes De Synthèse
The synthesis of N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-3,5-dimethylbenzamide involves the reaction of 3,5-dimethylbenzoic acid with 2-bromo-4-methoxyphenol in the presence of a base. The resulting product is then reacted with 3-aminomethylpyridine to yield the final compound.
Applications De Recherche Scientifique
N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-3,5-dimethylbenzamide has been extensively studied for its potential therapeutic applications in various diseases. The compound has shown promising results in the treatment of cancer, Alzheimer's disease, and inflammatory disorders.
Propriétés
IUPAC Name |
N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c1-15-11-16(2)13-18(12-15)21(25)24-14-17-7-6-10-23-22(17)27-20-9-5-4-8-19(20)26-3/h4-13H,14H2,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHFXOXCUVTVLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCC2=C(N=CC=C2)OC3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{5-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]-2-furyl}benzoic acid](/img/structure/B5324677.png)
![N~1~-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5324681.png)
![5-[(butylamino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5324684.png)
![2-methyl-1-[2-(propylthio)benzoyl]piperidine](/img/structure/B5324688.png)


![1-allyl-4-[(4-methylphenyl)acetyl]piperazine](/img/structure/B5324703.png)

![methyl 2-[(2R*,3S*,6R*)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]nicotinate](/img/structure/B5324731.png)
![3-[({1-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5324745.png)
![1-ethyl-4-{[4-(3-methoxybenzyl)-3-oxo-1-piperazinyl]methyl}-1H-pyrrole-2-carbonitrile](/img/structure/B5324751.png)
![5-[(2,3-dimethylphenoxy)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B5324767.png)
![2-[1-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-1H-pyrazol-4-yl]ethanol](/img/structure/B5324773.png)
amino]methyl}tetrahydro-2H-pyran-4-yl)methanol](/img/structure/B5324784.png)